molecular formula C21H20O2 B8612197 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol CAS No. 62071-60-7

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol

Numéro de catalogue: B8612197
Numéro CAS: 62071-60-7
Poids moléculaire: 304.4 g/mol
Clé InChI: XTIJHEBQQREOMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2-Dimethyl-4-(1-naphthyl)-7-chromanol is a useful research compound. Its molecular formula is C21H20O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 2,2-Dimethyl-4-(1-naphthyl)-7-chromanol exhibit promising anticancer properties. A study highlighted the synthesis of dihydronaphthalene derivatives that showed potent cytotoxic effects against MCF-7 human breast adenocarcinoma cells. The compounds demonstrated IC₅₀ values significantly lower than the reference drug Doxorubicin, indicating their potential as effective anticancer agents .

Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. In a study involving various chroman derivatives, this compound was found to possess notable inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. Compounds derived from it showed IC₅₀ values below 1 μg/mL with a selectivity index greater than 20, underscoring their potential in tuberculosis treatment .

Biological Applications

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at modulating enzyme activity. For instance, studies have shown that modifications to the chromanol structure can enhance its inhibitory effects on specific enzymes involved in disease pathways .

Antioxidant Properties
this compound has demonstrated antioxidant activities in several studies. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a valuable candidate in the prevention of conditions such as cancer and cardiovascular diseases .

Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives

Compound IDStructureIC₅₀ (μM)Reference
5aStructure A0.93 ± 0.02
5dStructure B1.76 ± 0.04
5eStructure C2.36 ± 0.06
10Structure D2.83 ± 0.07
3dStructure E3.73 ± 0.09

Table 2: Antitubercular Activity of Chroman Derivatives

Compound IDMIC (μg/mL)Selectivity IndexReference
Compound A<1>20
Compound B<1>20
Compound C<1>20

Propriétés

Numéro CAS

62071-60-7

Formule moléculaire

C21H20O2

Poids moléculaire

304.4 g/mol

Nom IUPAC

2,2-dimethyl-4-naphthalen-1-yl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C21H20O2/c1-21(2)13-19(18-11-10-15(22)12-20(18)23-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19,22H,13H2,1-2H3

Clé InChI

XTIJHEBQQREOMY-UHFFFAOYSA-N

SMILES canonique

CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC4=CC=CC=C43)C

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl-lithium in ether (120 ml., 1.9 M solution) at room temperature was added over 0.5 hours finely powdered 3,4-dihydro-7-hydroxy-4-(1-napthyl) coumarin (14.5 g, 0.05 moles). After refluxing for 1 hour a purple solid precipitated out of solution and the reaction mixture was allowed to cool, acidified with dilute hydrochloric acid and extracted with ether (3×). The combined ether extracts were dried and removal of solvent gave a dark coloured oil which was refluxed overnight in glacial acetic acid. The glacial acetic acid was removed in vacuo and the residue dissolved in ether, washed with water, saturated sodium bicarbonate solution and dried. Removal of solvent gave an extremely viscous oil, column chromatography of which on silica, eluting with 40°-60° petrol: ether (gradually increasing concentration of ether) gave the required chroman as a low melting pale yellow solid (9.4 g., 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.